molecular formula C12H15N3 B11924433 N-Cyclopentyl-1H-indazol-6-amine CAS No. 1157521-65-7

N-Cyclopentyl-1H-indazol-6-amine

Cat. No.: B11924433
CAS No.: 1157521-65-7
M. Wt: 201.27 g/mol
InChI Key: TWIJZUJCELSOFN-UHFFFAOYSA-N
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Description

N-Cyclopentyl-1H-indazol-6-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The cyclopentyl group attached to the nitrogen atom in the indazole ring enhances the compound’s stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-1H-indazol-6-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with cyclopentylamine under acidic conditions to form the desired indazole derivative. The reaction is usually carried out in the presence of a catalyst such as copper(II) acetate, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-1H-indazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-cyclopentyl-1H-indazol-6-one.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted indazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include N-cyclopentyl-1H-indazol-6-one, various substituted indazole derivatives, and amine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.

    Biology: The compound exhibits significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: It is being investigated for its potential use in the development of new therapeutic agents for treating cancer and inflammatory diseases.

    Industry: The compound’s stability and reactivity make it useful in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), resulting in anti-inflammatory effects. Additionally, it can interfere with cell signaling pathways involved in cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: This compound has similar structural features but includes a bromine atom and a carboxylic acid group.

    N-(4-Fluorobenzyl)-1H-indazol-6-amine: This derivative has a fluorobenzyl group attached to the nitrogen atom, enhancing its anticancer activity.

Uniqueness

N-Cyclopentyl-1H-indazol-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and stability. The cyclopentyl group enhances its interaction with molecular targets, making it a valuable compound for drug development.

Properties

CAS No.

1157521-65-7

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-cyclopentyl-1H-indazol-6-amine

InChI

InChI=1S/C12H15N3/c1-2-4-10(3-1)14-11-6-5-9-8-13-15-12(9)7-11/h5-8,10,14H,1-4H2,(H,13,15)

InChI Key

TWIJZUJCELSOFN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=CC3=C(C=C2)C=NN3

Origin of Product

United States

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